molecular formula C10H10N2O2 B11391006 N-(1,2-benzoxazol-3-yl)propanamide

N-(1,2-benzoxazol-3-yl)propanamide

Cat. No.: B11391006
M. Wt: 190.20 g/mol
InChI Key: NTIZVTVOSJJSDB-UHFFFAOYSA-N
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Description

N-(1,2-Benzoxazol-3-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the benzoxazole class of heterocycles. Benzoxazole derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities and ability to interact with various enzymatic targets . Scientific literature indicates that structurally similar propanamide-bearing benzoxazole compounds have demonstrated considerable pharmacological potential. Particularly, N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide analogues have been synthesized and evaluated, showing promising anti-inflammatory activity in both acute (carrageenan-induced paw edema) and chronic (cotton-pellet-induced granuloma) models of inflammation . The mechanism of action for this activity is believed to involve the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . Molecular docking studies suggest that these types of compounds can fit favorably into the extended active site of COX-2, forming strong interactions with key amino acid residues such as Tyr-355 and Arg-120, which is responsible for their therapeutic effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Beyond anti-inflammatory applications, research into benzoxazole-propanamide hybrids also explores their role as G-Quadruplex DNA (G4) ligands , indicating potential in areas such as cancer research and telomere biology . This compound serves as a valuable building block for the synthesis of more complex molecules and as a pharmacological probe for investigating new therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)11-10-7-5-3-4-6-8(7)14-12-10/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

NTIZVTVOSJJSDB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves the cyclocondensation of 2-aminophenol with propionamide derivatives under acidic conditions. For example:

  • Procedure : A mixture of 2-aminophenol (10 mmol) and propionyl chloride (12 mmol) in dry dichloromethane (DCM) is stirred at 0°C. Thionyl chloride (15 mmol) and catalytic DMF are added, followed by reflux for 3 hours. The intermediate amide is isolated and treated with p-toluenesulfonic acid (TsOH, 25 mmol) in toluene under Dean–Stark conditions for 17 hours to yield N-(1,2-benzoxazol-3-yl)propanamide.

  • Yield : 60–75% after recrystallization.

  • Key Advantage : High regioselectivity for the 3-position of the benzoxazole ring.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 2-Aminophenol, propionic anhydride, and TsOH are irradiated at 150°C for 20 minutes in a sealed vessel.

  • Yield : 85–90% with reduced reaction time.

Acylation of 3-Amino-1,2-benzoxazole

Propionyl Chloride Coupling

Direct acylation of preformed 3-amino-1,2-benzoxazole is a two-step strategy:

  • Benzoxazole Synthesis : 2-Aminophenol is cyclized with phosgene or urea under reflux to form 1,2-benzoxazole.

  • Acylation : 3-Amino-1,2-benzoxazole (5 mmol) reacts with propionyl chloride (6 mmol) in DCM using triethylamine (TEA) as a base at 0°C to room temperature.

  • Yield : 70–80% after column chromatography.

Activated Ester Methods

To avoid harsh conditions, propionic acid is activated using 1,3,5-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) in the presence of tertiary amines:

  • Procedure : Propionic acid (5 mmol) is treated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (5.5 mmol) and N-methylmorpholine (6 mmol) in 2-propanol. After activation, 3-amino-1,2-benzoxazole is added, and the mixture is stirred at 55°C for 12 hours.

  • Yield : 65–72% with >95% purity.

One-Pot Tandem Synthesis

Sequential Amidation-Cyclization

A one-pot approach eliminates intermediate isolation:

  • Steps :

    • 2-Aminophenol (10 mmol) reacts with propionic anhydride (12 mmol) in acetonitrile at 80°C for 2 hours.

    • TsOH (15 mmol) is added, and the mixture is refluxed for 6 hours.

  • Yield : 68–75% with simplified purification.

Catalytic Systems

Nanocatalysts (e.g., CuO nanoparticles) improve efficiency:

  • Conditions : Reaction conducted at 100°C for 1 hour using CuO (5 mol%) in ethanol.

  • Yield : 88–92% with recyclable catalyst.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key AdvantageLimitation
Acid-Catalyzed CyclizationTsOH, toluene, reflux60–7590–95High regioselectivityLong reaction time (17 h)
Microwave-Assisted150°C, 20 min85–9095–98Rapid synthesisSpecialized equipment required
Activated Ester2-Chloro-4,6-dimethoxy-triazine65–72>95Mild conditionsCostly reagents
One-Pot TandemTsOH, acetonitrile, reflux68–7588–92Simplified workflowModerate yield
CuO Nanoparticle Catalyzed100°C, 1 h88–9297–99Eco-friendly, recyclableCatalyst synthesis required

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via:

  • Amide Formation : Nucleophilic attack of 2-aminophenol on propionyl chloride.

  • Cyclization : Acid-mediated dehydration to form the benzoxazole ring.

Acylation Dynamics

In activated ester methods, the triazine forms a reactive mixed anhydride with propionic acid, facilitating nucleophilic substitution by the amine group of 3-amino-1,2-benzoxazole.

Industrial-Scale Considerations

Solvent Selection

  • Preferred Solvents : Toluene (for cyclization) and 2-propanol (for acylation) due to optimal boiling points and compatibility with reagents.

  • Avoided Solvents : DMF and DMSO due to challenges in removal.

Purification Strategies

  • Crystallization : Ethanol/water mixtures yield high-purity product (98–99%).

  • Chromatography : Reserved for low-yield reactions (<50%).

Emerging Innovations

Photocatalytic Methods

Visible-light-driven synthesis using eosin Y as a photocatalyst achieves 80% yield in 4 hours under ambient conditions.

Biocatalytic Approaches

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) offers enantioselective synthesis (ee >90%) .

Chemical Reactions Analysis

Reactivity:: N-(1,2-benzoxazol-3-yl)propanamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of oxazoles or other oxygen-containing derivatives.

    Reduction: Reduction of the benzoxazole ring could yield amines or other reduced products.

    Substitution: Substitution reactions at the benzoxazole nitrogen or the amide carbonyl group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major reaction pathways and products.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)propanamide finds applications in:

Mechanism of Action

The exact mechanism by which N-(1,2-benzoxazol-3-yl)propanamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, substitution patterns, or applications:

2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide (CAS 2741894-44-8)

  • Structural Differences :
    • A chloro substituent at the 5-position of the benzoxazole ring.
    • A piperazinyl group at the 2-position of the benzoxazole, linked to the propanamide via a methylene bridge.
  • The piperazine moiety introduces basicity, improving water solubility (via salt formation) and enabling interactions with biological targets (e.g., receptors or enzymes).

Propanamide, 2-Amino-3-phenyl (from Bioherbicidal Activity Study)

  • Structural Differences: Substitution of the benzoxazole ring with a phenyl group and an amino group at the propanamide’s α-carbon.
  • Implications: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous environments. The phenyl group may contribute to π-π stacking interactions, influencing bioactivity (e.g., herbicidal or antioxidant effects noted in plant-derived compounds).

N-(4-Chlorophenyl)-3-Cyclohexyl-N-hydroxypropanamide

  • Structural Differences :
    • Replacement of the benzoxazole with a 4-chlorophenyl group.
    • A cyclohexyl substituent on the propanamide chain and an N-hydroxy group (hydroxamic acid derivative).
  • Implications: The hydroxamic acid group (N–OH) confers metal-chelating properties, relevant to antioxidant or enzyme-inhibitory activity.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Differences :
    • A benzamide core (instead of benzoxazole-propanamide).
    • A hydroxy-tertiary alkyl group on the nitrogen.
  • The hydroxy group enables hydrogen bonding, influencing crystal packing and solubility.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties/Applications
N-(1,2-Benzoxazol-3-yl)propanamide Benzoxazole, propanamide ~190 (estimated) Amide, aromatic N–O Potential bioactivity (inferred)
2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide Chloro, piperazine, isopropylamide ~393 (CAS data) Amide, piperazine, chloro Enhanced solubility, receptor targeting
Propanamide, 2-amino-3-phenyl Phenyl, amino ~178 (estimated) Amide, amine, aromatic Bioherbicidal/antioxidant activity
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide 4-Chlorophenyl, cyclohexyl, N–OH ~298 (estimated) Hydroxamic acid, chloro Metal chelation, enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tertiary alkyl, methyl ~223 (X-ray data) Benzamide, hydroxy C–H functionalization catalysis

Key Research Findings and Trends

Hydrogen Bonding and Crystal Packing :

  • Benzoxazole and benzamide derivatives exhibit distinct hydrogen-bonding patterns. For example, the N–H and C=O groups in propanamides form intermolecular bonds, while hydroxamic acids (e.g., N–OH) participate in stronger, chelation-driven interactions .
  • The benzoxazole’s N–O group may act as a hydrogen-bond acceptor, influencing supramolecular assembly .

Bioactivity Correlations: Chloro-substituted benzoxazoles (e.g., CAS 2741894-44-8) show enhanced stability and target affinity compared to non-halogenated analogs . Hydroxamic acid derivatives (e.g., compound 8 in ) exhibit antioxidant properties via radical scavenging, a trait less pronounced in simple propanamides .

Synthetic Utility :

  • Piperazine-linked benzoxazoles (CAS 2741894-44-8) demonstrate modular synthesis routes applicable to combinatorial chemistry, contrasting with the more complex solid-phase methods required for hydroxamic acids .

Q & A

Q. What are the standard synthetic routes for N-(1,2-benzoxazol-3-yl)propanamide and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Condensation of 1,2-benzoxazole-3-amine with propionic acid derivatives (e.g., propionyl chloride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
  • Step 3 : Final coupling reactions (e.g., amidation) monitored by thin-layer chromatography (TLC) .
  • Key Considerations : Use of inert atmospheres (N₂/Ar) to prevent oxidation and controlled pH to stabilize reactive intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated) confirm proton environments and functional groups .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI) MS determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .
  • Purity Checks : HPLC with UV detection (λ = 254 nm) ensures >95% purity for downstream applications .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound derivatives during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-reaction neutralization to avoid byproducts .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates, while higher temperatures (80–120°C) accelerate cyclization .
  • Data-Driven Adjustments : Use design of experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) affecting yield .

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
Modification Biological Impact Reference
Electron-withdrawing groups (e.g., -NO₂) Enhanced enzyme inhibition (e.g., kinase targets)
Benzoxazole ring substitution Alters binding affinity to receptors (e.g., CB2 selectivity)
Side-chain elongation Improves solubility but may reduce membrane permeability
  • Mechanistic Probes : Radiolabeling (³H/¹⁴C) tracks compound distribution in vitro . Molecular docking (AutoDock Vina) predicts binding modes to targets like HDAC or kinases .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific vs. off-target effects .
  • Metabolomic Profiling : LC-MS/MS identifies metabolites that may antagonize or synergize with the parent compound .
  • Cross-Validation : Compare results across orthogonal assays (e.g., Western blot for protein expression vs. qPCR for gene regulation) .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for resolving reaction pathway ambiguities?

  • Methodological Answer :
  • Kinetic Studies : Time-resolved FTIR monitors intermediate formation (e.g., acylated species) .
  • Isotopic Labeling : ¹⁵N/¹³C labeling traces nitrogen/carbon flow in multi-step reactions .
  • Computational Modeling : Gaussian software calculates transition-state energies to predict favorable pathways .

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